![molecular formula C19H14F5N3O2 B2478987 N-(2,4-difluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide CAS No. 303997-89-9](/img/structure/B2478987.png)
N-(2,4-difluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H14F5N3O2 and its molecular weight is 411.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Herbicidal Activity : This compound has shown promising herbicidal activity. In particular, a derivative named KPP-856 demonstrated effective weed control in lowland areas and high crop safety at specific concentrations (Ohno et al., 2004).
Anticancer Properties : Various derivatives of this compound have been investigated for their potential anticancer activities. These compounds have shown effective inhibition of the proliferation of certain cancer cell lines (Liu et al., 2016); (Xin, 2012).
Nematocidal Evaluation : Derivatives of this compound have been synthesized and evaluated for their nematocidal activity, showing effectiveness against certain nematodes (Zhao et al., 2017).
Synthesis of Fluorinated Pyrazoles : The compound has been utilized in the synthesis of fluorinated pyrazoles, highlighting its versatility in chemical synthesis (Ohtsuka et al., 2012).
Insecticidal Activity : Certain derivatives have shown potential as insecticides, exhibiting activity against lepidopterous pests (Ni Jue-ping, 2011).
Antifungal Activity : Some derivatives of this compound displayed moderate antifungal activities against various phytopathogenic fungi, which could be useful in agricultural applications (Wu et al., 2012).
Mécanisme D'action
Target of Action
The primary target of N-(2,4-difluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide, also known as Diflufenican , is the carotenoid biosynthesis pathway . This pathway is crucial for the production of carotenoids, a class of pigments that play a vital role in photosynthesis in plants.
Mode of Action
Diflufenican acts as a bleaching herbicide . It inhibits the carotenoid biosynthesis process, which in turn blocks the photosynthesis process . This blockage prevents the plant from producing energy, leading to plant death .
Biochemical Pathways
By inhibiting the carotenoid biosynthesis pathway, Diflufenican disrupts the production of carotenoids . These compounds are essential for capturing light energy during photosynthesis and protecting the chlorophyll from photooxidation. The inhibition of this pathway leads to a deficiency in carotenoids, causing a bleaching effect and ultimately leading to the death of the plant .
Pharmacokinetics
Diflufenican has a low aqueous solubility and a low volatility . It is stable in air up to its melting point . The compound has a logP value of 4.9, indicating that it is lipophilic . It is soluble in most organic solvents . These properties suggest that Diflufenican may have good bioavailability in the target organisms.
Result of Action
The result of Diflufenican’s action is the death of the plant . By inhibiting carotenoid biosynthesis and blocking photosynthesis, the plant is unable to produce the energy it needs to survive . This leads to a bleaching effect, where the plant loses its color, and eventually, the plant dies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Diflufenican. For instance, it can be very persistent in aquatic systems depending on local conditions . It is also moderately persistent in soil systems, again depending on local conditions . These environmental persistence properties can impact the long-term effectiveness and environmental impact of Diflufenican.
Analyse Biochimique
Biochemical Properties
The primary biochemical role of N-(2,4-difluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide is as a carotenoid biosynthesis inhibitor . This means it interacts with the enzymes involved in the carotenoid biosynthesis pathway, inhibiting their function and thereby preventing the production of carotenoids. Carotenoids are crucial for the photosynthesis process in plants, so the inhibition of their production by this compound leads to the cessation of photosynthesis and ultimately plant death .
Cellular Effects
In terms of cellular effects, this compound’s inhibition of carotenoid biosynthesis has a significant impact on cell function. Carotenoids are not only crucial for photosynthesis but also play a role in protecting the cell from damage caused by light and oxygen. Therefore, the inhibition of carotenoid production can lead to increased cellular damage and stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the carotenoid biosynthesis process. It achieves this by binding to and inhibiting the function of enzymes involved in this pathway . This prevents the production of carotenoids, which are essential for the photosynthesis process. As a result, photosynthesis is blocked, leading to plant death .
Metabolic Pathways
This compound is involved in the carotenoid biosynthesis pathway . It interacts with the enzymes in this pathway, inhibiting their function and thereby preventing the production of carotenoids .
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F5N3O2/c1-10-16(17(28)25-15-7-6-12(20)9-14(15)21)18(27(2)26-10)29-13-5-3-4-11(8-13)19(22,23)24/h3-9H,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEDHPXJXOCTIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC2=C(C=C(C=C2)F)F)OC3=CC=CC(=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
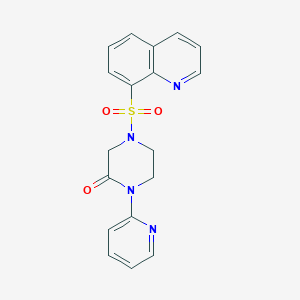
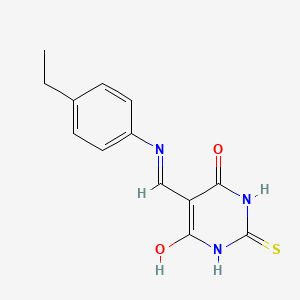
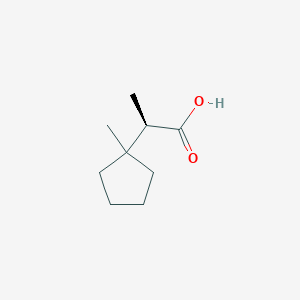
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-4-nitrobenzamide](/img/structure/B2478908.png)

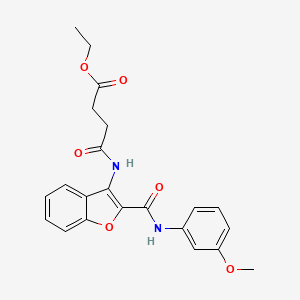
![tert-butyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate](/img/structure/B2478912.png)
![N~3~-(2,4-difluorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2478914.png)
![N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2478916.png)

![(4-(2-Fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2478919.png)
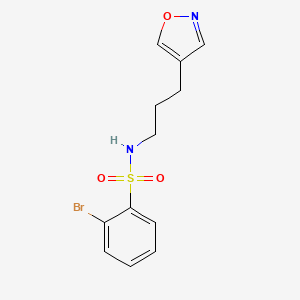
![2-benzamido-N-(3-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2478926.png)
![4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide](/img/structure/B2478927.png)
